3-(2-Fluorophenyl)propionyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(2-Fluorophenyl)propionyl chloride consists of a propionyl group (a three-carbon chain with a carbonyl group at one end) attached to a 2-fluorophenyl group (a phenyl ring with a fluorine atom at the 2-position).Physical and Chemical Properties Analysis
This compound is a colorless liquid . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Crystal Structure Studies :
- The reaction of 3-chloropropionyl chloride with ammonium thiocyanate and 4-fluoroaniline, related to 3-(2-Fluorophenyl)propionyl chloride, was studied to understand crystal structures. The compound crystallized in the triclinic system, providing insights into molecular configurations and interactions (Ismail & Yamin, 2009).
Organometallic Chemistry :
- Research in organometallic chemistry led to the synthesis of compounds like [(ArNHCH2CH2)3N] with aryl-substituted triamidoamine ligands, where 4-fluorophenyl groups (akin to this compound) were used. These findings have implications for the development of new organometallic compounds (Greco, Popa, & Schrock, 1998).
Development of New Fluorinated Compounds :
- The synthesis and crystal structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, a compound related to this compound, was examined. This research contributes to the development of new fluorinated compounds with potential pharmaceutical applications (Ming-zhi et al., 2005).
Fluorinated Heterocyclic Compound Synthesis :
- Studies have shown the use of similar fluorinated acrylates for the synthesis of various fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, indicating the versatility of such compounds in synthesizing fluorinated heterocyclic compounds (Shi, Wang, & Schlosser, 1996).
Pharmaceutical Research :
- The synthesis of β-(3,5-Diterbutyl-4-hydroxyphenyl) Prop
Sensor Development :
- Research involving the development of a benzothiadiazole-based fluorescent sensor for detecting oxalyl chloride and phosgene demonstrated the potential of fluorophenyl compounds in creating sensitive and selective detection methods for toxic chemicals (Zhang et al., 2017).
Enantioselective Synthesis :
- The use of (2-fluoro)allyl chloride in enantioselective iridium-catalyzed carbonyl (2-fluoro)allylations from alcohol or aldehyde levels via transfer hydrogenation was explored. This study, involving a compound similar to this compound, contributes to advancements in enantioselective synthesis techniques (Hassan, Montgomery, & Krische, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used as a reagent in organic synthesis, particularly in suzuki–miyaura coupling reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, 3-(2-Fluorophenyl)propionyl chloride may act as an electrophile. The reaction involves the oxidative addition of the electrophilic organic group to a palladium catalyst, forming a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling is a key biochemical pathway involving this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound in a Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond. This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant . The nature of the organoboron reagents and their rapid transmetalation with palladium (II) complexes also play a crucial role .
Properties
IUPAC Name |
3-(2-fluorophenyl)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMJNLBMILIWFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632632 | |
Record name | 3-(2-Fluorophenyl)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52163-89-0 | |
Record name | 2-Fluorobenzenepropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52163-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Fluorophenyl)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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